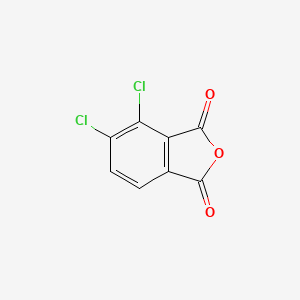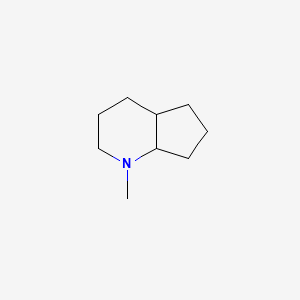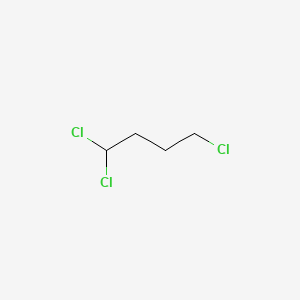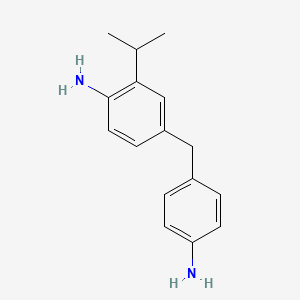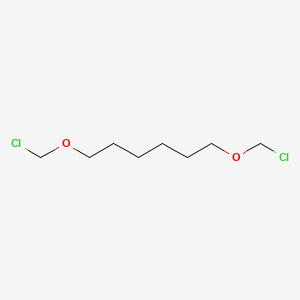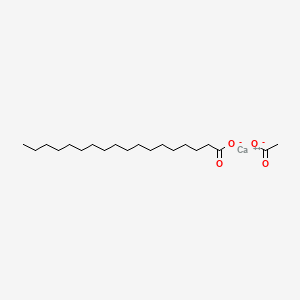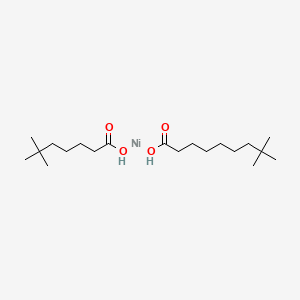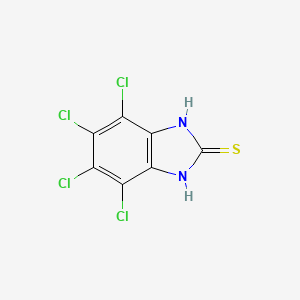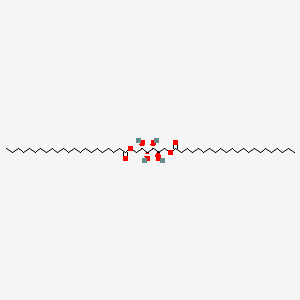
Limacusine, O-methyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Limacusine, O-methyl is a complex organic compound with the molecular formula C38H42N2O6 It is a derivative of the alkaloid limacusine, which is known for its diverse biological activities this compound is characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Limacusine, O-methyl typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the methylation of limacusine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the compound. Purification is achieved through techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Limacusine, O-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles like hydroxide ions can replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives.
Applications De Recherche Scientifique
Limacusine, O-methyl has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for biochemical research.
Medicine: Preliminary research suggests that this compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Limacusine, O-methyl involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Limacusine, O-methyl can be compared with other similar compounds, such as:
Limacusine: The parent compound, which lacks the methyl group, has different biological activities and chemical properties.
O-methyl derivatives of other alkaloids: These compounds share the methylation pattern but differ in their core structures, leading to variations in their biological activities.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
13017-15-7 |
|---|---|
Formule moléculaire |
C38H42N2O6 |
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
(1R,14R)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1 |
Clé InChI |
FBCXFKWMGIWMJQ-LOYHVIPDSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


